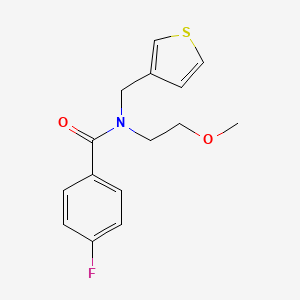

4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-19-8-7-17(10-12-6-9-20-11-12)15(18)13-2-4-14(16)5-3-13/h2-6,9,11H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZFPLUHMOMKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

- Molecular Formula : C15H18FNO2S

- Molecular Weight : 295.37 g/mol

The structure consists of a benzamide core substituted with a fluorine atom, a methoxyethyl group, and a thiophenyl moiety, which may contribute to its unique biological activities.

Anticholinesterase Activity

Research has indicated that similar benzamide derivatives exhibit significant anticholinesterase activity. For instance, studies have shown that compounds derived from 4-fluorobenzoic acid are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the regulation of neurotransmission. The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. For example, certain benzamides have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide may possess similar capabilities, potentially through modulation of the NF-kB pathway or inhibition of COX enzymes .

Anticancer Potential

Preliminary studies on related compounds indicate potential anticancer activities. For instance, some derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . The presence of the thiophene ring may enhance these effects due to its ability to participate in π-π stacking interactions with DNA.

Synthesis

The synthesis of 4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves several steps:

- Formation of the Benzamide Core : A suitable benzoic acid derivative is reacted with an amine to form the benzamide.

- Introduction of Fluorine : Fluorination is performed using reagents such as N-fluorobenzenesulfonimide (NFSI).

- Methoxyethyl Group Addition : The methoxyethyl group is introduced via alkylation reactions.

- Thiophenyl Substitution : The thiophenyl moiety is attached through nucleophilic substitution reactions.

Case Studies and Research Findings

Scientific Research Applications

The compound exhibits several biological activities that are of interest in pharmacological research:

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. The presence of the fluorine atom and the thiophene group may enhance the compound's efficacy against various bacterial strains and fungi.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK. This inhibition can provide therapeutic benefits in conditions characterized by excessive inflammation.

Cytotoxicity

Preliminary investigations suggest that 4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide may have selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study on Antimicrobial Effects

A study focused on the antimicrobial properties of similar thioether compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study on Cytotoxicity

In a recent investigation into the cytotoxic effects of structurally related compounds, one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM. This suggests promising potential for further development as an anticancer agent.

Research Findings

The biological activity of this compound is underpinned by its structural features that facilitate interaction with biological targets:

- The fluorine substitution enhances binding affinity to target proteins.

- The thioether linkage contributes to increased stability and bioavailability.

- Ongoing research is focused on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.

Summary of Biological Activities

Comparison with Similar Compounds

Trioxyflanilide (Pesticide)

- Structure : Contains the 4-fluoro-N-(2-methoxyethyl)benzamido group linked to a polyhalogenated aromatic system.

- Key Differences : Replaces the thiophen-3-ylmethyl group with a brominated trifluoromethylphenyl moiety.

- Functional Impact : The 2-methoxyethyl group improves solubility, while the halogenated aromatic system enhances pesticidal activity by increasing lipophilicity and target binding .

CNS4 (4-Fluoro-N-(2-(Pyridin-3-yl)Piperidine-1-Carbonothioyl)Benzamide)

Thiophene-Containing Analogues

- Example : 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ().

- Key Differences : Incorporates a dihydrothienylidene ring instead of a thiophen-3-ylmethyl group.

- Functional Impact : The conjugated thiophene system may facilitate π-π stacking interactions in biological targets, a feature shared with the target compound’s thiophen-3-ylmethyl group .

Physicochemical and Crystallographic Properties

Solubility and Stability

Crystal Packing and Intermolecular Interactions

- Example: N-(3-Bromo-1,4-Dioxo-1,4-Dihydro-2-Naphthyl)-4-Fluoro-N-(4-Fluorobenzoyl)-Benzamide (): Dihedral angles of ~74° between fluorophenyl and naphthoquinone rings. Weak C–H⋯O/F interactions stabilize crystal packing, a feature likely shared with the target compound’s amide and thiophene groups .

Q & A

Basic: What are the common synthetic routes for 4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 4-fluorobenzoic acid derivatives (e.g., acid chloride) with a secondary amine precursor (e.g., 2-methoxyethylamine and thiophen-3-ylmethylamine).

Coupling Conditions : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (THF, DCM) under nitrogen to minimize hydrolysis .

Optimization Parameters :

- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Triethylamine or DMAP improves reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >90% purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 348.12) .

- X-ray Crystallography :

Advanced: How can contradictions in crystallographic data (e.g., bond angles, H-bonding) be resolved during refinement?

Methodological Answer:

- Disorder Modeling : For flexible groups (e.g., methoxyethyl), split positions with occupancy factors refined isotropically .

- Hydrogen Bond Analysis : Use PIXEL or Hirshfeld Surface methods to quantify weak interactions (e.g., C–H···F, F···O contacts at 2.98–3.10 Å) .

- Validation Tools : Check geometric outliers with PLATON or Mercury; compare with similar structures in the Cambridge Structural Database .

Advanced: How does fluorine substitution influence the compound’s biological activity and intermolecular interactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and modulates pKa of adjacent groups (e.g., benzamide NH) .

- Intermolecular Interactions :

- SAR Studies : Replace fluorine with Cl/CF₃ to assess activity changes in enzyme inhibition assays (e.g., kinase targets) .

Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Glide to predict binding modes to targets (e.g., GPR84 or Trypanosoma brucei enzymes) .

- DFT Calculations :

- MD Simulations : Assess conformational stability in solvated systems (e.g., water/octanol) over 100 ns trajectories .

Basic: How can impurities or by-products during synthesis be identified and minimized?

Methodological Answer:

- HPLC Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect unreacted starting materials or hydrolysis by-products .

- By-Product Mitigation :

- Temperature Control : Avoid exceeding 50°C during amide coupling to prevent racemization.

- Protecting Groups : Temporarily protect thiophene sulfur with Boc to avoid oxidation .

Advanced: What strategies address polymorphism in crystallography, and how does it impact bioavailability?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD .

- Bioavailability Impact :

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

-

Temperature : Store at −20°C in amber vials to prevent photodegradation.

-

Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

-

Solubility Data :

Solvent Solubility (mg/mL) DMSO 50 Ethanol 15 Water <0.1

Advanced: How do weak non-covalent interactions (e.g., π-stacking, halogen bonds) influence crystal packing?

Methodological Answer:

- π-Stacking : Thiophene and benzamide rings adopt offset stacking (3.5–4.0 Å spacing), stabilizing the lattice .

- Halogen Bonds : Fluorine engages in type-II F···F contacts (θ₁/θ₂ ~150°) with neighboring aromatic rings .

- Energy Decomposition : Use PIXEL to partition interaction energies (e.g., dispersive vs. electrostatic contributions) .

Advanced: What experimental and computational approaches validate target engagement in biological assays?

Methodological Answer:

- SPR/BLI : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., KD < 100 nM for kinase inhibition) .

- CETSA : Monitor thermal stabilization of target proteins in cell lysates via Western blot .

- Free Energy Perturbation (FEP) : Predict ΔΔG for fluorine-to-hydrogen mutations in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.